Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 242.28 g/mol. This compound features a unique structure characterized by an oxazolidine ring fused with a pyridine ring, making it of interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry and materials science.
This compound is classified under the category of heterocyclic compounds, specifically those that contain nitrogen in their ring structure. It has been synthesized for various research purposes and is available from chemical suppliers. The compound's CAS number is 1888697-62-8, which aids in its identification across databases and literature.
The synthesis of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate typically involves several methods:
Industrial production methods may utilize automated reactors and continuous flow systems to optimize yield and minimize by-products. The synthetic routes often involve multi-step processes where intermediates are carefully monitored and purified.
The molecular structure of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate can be represented in various formats:
C[C@]12CN(C(=O)OC(C)(C)C)CC[C@@]1([H])OC(=O)N2
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate can undergo several types of chemical reactions:
The specific conditions for these reactions often include:
The mechanism of action for tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific biological targets. It may function as an enzyme inhibitor or activator affecting various biochemical pathways. The precise molecular targets depend on its application context.
Spectroscopic analysis (NMR and IR) provides critical data on the functional groups present:
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate has several scientific applications:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0